molecular formula C9H8BrNO B1267104 6-Bromo-3-methylindolin-2-one CAS No. 90725-50-1

6-Bromo-3-methylindolin-2-one

Cat. No. B1267104
CAS RN: 90725-50-1
M. Wt: 226.07 g/mol
InChI Key: ABTRLWBSKIYPKP-UHFFFAOYSA-N
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Description

6-Bromo-3-methylindolin-2-one, also known as 6-Bromo-3-methyl-2-indolinone, is an indole derivative that has been used in numerous scientific studies and applications. It is a heterocyclic compound that has been found to possess a broad range of biological activities, including antifungal, antibacterial, antimalarial, and anti-cancer activities. This compound has also been used as a fluorescent probe for imaging and diagnostics, as a fluorescent dye for biomedical imaging, as a reagent for the synthesis of organic compounds, and as a catalyst for organic reactions.

Scientific Research Applications

Isolation from Marine Molluscs

6-Bromo-2-methylthioindoleninone and 6-bromo-2,2-dimethylthioindolin-3- one, compounds related to 6-Bromo-3-methylindolin-2-one, have been isolated from ether extracts of Dicathais orbita Gmelin, a species of marine molluscs. These compounds are derived from sodium tyrindoxyl sulphate and have been reported in other species of molluscs as well (Baker & Duke, 1973).

Synthesis in Organic Chemistry

The compound has been utilized in the field of organic synthesis. For instance, in a study focusing on the synthesis of quinazolinone derivatives, 6-bromo-2-methyl-3-phenethylquinazolin-4(3H)-one, a compound similar to this compound, was synthesized using a one-pot, three-component method (Mohammadi & Hossini, 2011).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored. For example, remoxipride analogues, which are conformationally restricted derivatives of (S)-3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxybenzamide, were synthesized to evaluate their ability to inhibit dopamine D-2 receptor binding. This illustrates the potential of this compound derivatives in developing antipsychotic agents (Norman, Kelley, & Hollingsworth, 1993).

Analytical Chemistry

In the field of analytical chemistry, this compound derivatives have been utilized in the synthesis of various sensors and probes. For example, a "turn-on" fluorescent sensor based on rhodamine and 2-amino-6-bromobenzothiazol was developed for detecting toxic Hg(II) and Cu(II) ions, demonstrating the compound's utility in creating sensitive and selective probes for biological and environmental applications (Rasheed et al., 2019).

Biochemical Analysis

Biochemical Properties

6-Bromo-3-methylindolin-2-one plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with acetylcholine esterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . The interaction between this compound and acetylcholine esterase involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which may have therapeutic implications for neurodegenerative diseases such as Alzheimer’s disease .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. In cancer cell lines, such as human colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23), this compound has demonstrated cytotoxic effects . It influences cell function by inducing apoptosis, a process of programmed cell death, and by disrupting cell signaling pathways that are crucial for cell survival and proliferation. Additionally, this compound has been shown to affect gene expression, leading to the downregulation of genes involved in cell cycle progression and the upregulation of genes associated with apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. At the molecular level, this compound binds to the active site of acetylcholine esterase, inhibiting its enzymatic activity . This binding is facilitated by the bromine atom at the 6-position and the methyl group at the 3-position of the indolin-2-one core, which enhance the compound’s affinity for the enzyme. Additionally, this compound has been shown to induce changes in gene expression, leading to the activation of apoptotic pathways and the inhibition of cell cycle progression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of acetylcholine esterase activity and persistent induction of apoptosis in cancer cells . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit acetylcholine esterase activity without causing significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage regimens to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that can influence its biological activity. Enzymes such as CYP1A2 play a crucial role in the metabolism of this compound, affecting its pharmacokinetics and pharmacodynamics . Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo and for optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound has been shown to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, this compound can accumulate in certain tissues, such as the liver and kidneys, where it may undergo further metabolism and exert localized effects . These transport and distribution properties are critical for understanding the compound’s pharmacokinetics and for designing effective drug delivery systems.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . The compound has been found to localize in the cytoplasm and the nucleus, where it can interact with various biomolecules and exert its effects . Post-translational modifications, such as phosphorylation, can also affect the subcellular localization and activity of this compound . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and for optimizing its therapeutic applications.

properties

IUPAC Name

6-bromo-3-methyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-5-7-3-2-6(10)4-8(7)11-9(5)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTRLWBSKIYPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=C(C=C2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299660
Record name 6-bromo-3-methyl-1,3-dihydro-2h-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90725-50-1
Record name 90725-50-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131905
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-bromo-3-methyl-1,3-dihydro-2h-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydride (3.9 g) was suspended in dimethyl sulfoxide (24 mL), and diethyl methyl malonate (16 mL) was added at 0° C., and then the reaction mixture was stirred at room temperature for 1.5 hours. The reaction mixture was heated to 100° C., and a solution of 2,5-dibromonitrobenzene (15.3 g) in dimethyl sulfoxide (17 mL) was added at 100° C., and then the reaction mixture was stirred at 100° C. for 5 hours. The reaction mixture was quenched with water, and extracted with ethyl acetate. The obtained organic layer was washed with brine, dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated under reduced pressure. The residue was dissolved in ethanol (75 mL), and tin (11.5 g) was added at room temperature. Concentrated hydrochloric acid (45 mL) was added at 0° C., and then the reaction mixture was heated at reflux for 2 hours. After cooling to room temperature, the reaction mixture was quenched with water, and extracted with ethyl acetate. The obtained organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate and brine, dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography to give the titled compound (4.9 g) as a brown solid.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
15.3 g
Type
reactant
Reaction Step Three
Quantity
17 mL
Type
solvent
Reaction Step Three
Quantity
24 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 2,6-dibromo-3-methyl-1H-indole (15.7 g) were added 3N aqueous sulfuric acid solution (100 ml) and dioxane (100 ml), and the mixture was refluxed for 5 hours. After the reaction was complete, water was added to the reaction solution, and the mixture was extracted with ethyl acetate solution. This ethyl acetate solution was washed with water and an aqueous sodium chloride solution, dried over magnesium sulfate, filtered, and concentrated. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=4/1) to give the title compound (11.2 g) as a brown crystal.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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